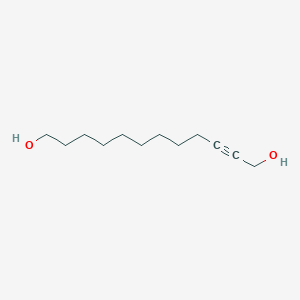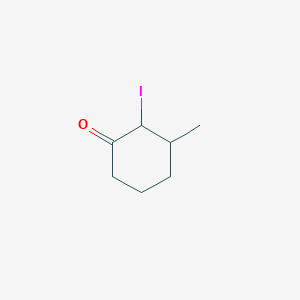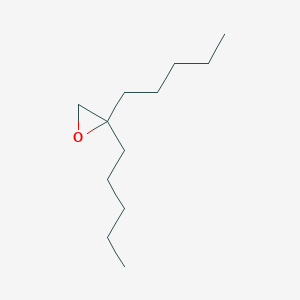
2,2-Dipentyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipentyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dipentyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes using oxygen or air. Catalysts such as silver or titanium silicalite are employed to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dipentyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dipentyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development due to its ability to form stable intermediates.
Industry: Utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 2,2-Dipentyloxirane involves the opening of the epoxide ring, which can occur through various pathways depending on the reaction conditions. The ring strain in the three-membered epoxide ring makes it highly reactive, allowing it to undergo nucleophilic attack easily. This reactivity is exploited in many synthetic applications to form new carbon-oxygen bonds .
Comparaison Avec Des Composés Similaires
2,2-Dimethyloxirane: Another epoxide with similar reactivity but different steric properties.
2,3-Epoxybutane: A structurally similar compound with different substitution patterns on the epoxide ring
Uniqueness: 2,2-Dipentyloxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its longer alkyl chains compared to other epoxides can affect its solubility and interaction with other molecules, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
120289-64-7 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2,2-dipentyloxirane |
InChI |
InChI=1S/C12H24O/c1-3-5-7-9-12(11-13-12)10-8-6-4-2/h3-11H2,1-2H3 |
Clé InChI |
AXOZWSUFOMUTJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CO1)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


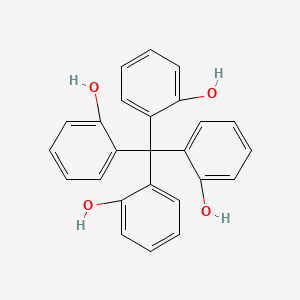
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
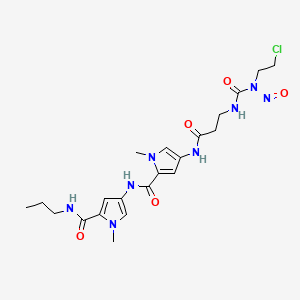
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
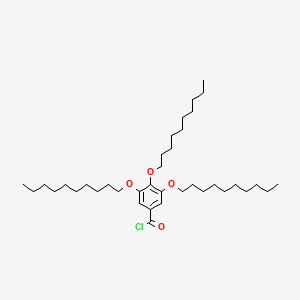
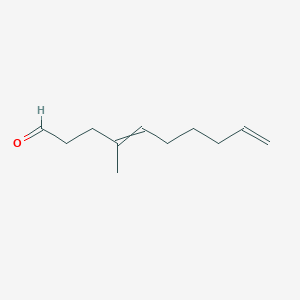
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
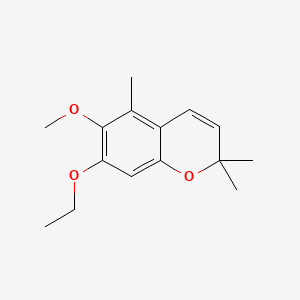
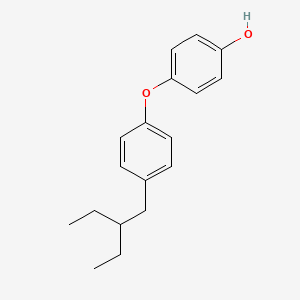
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
